molecular formula C29H37NO5 B8071653 2H-Oxacyclotetradecino[2,3-d]isoindole-2,18(5H)-dione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-,(3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-

2H-Oxacyclotetradecino[2,3-d]isoindole-2,18(5H)-dione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-,(3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-

Numéro de catalogue: B8071653
Poids moléculaire: 479.6 g/mol
Clé InChI: GBOGMAARMMDZGR-WIPIJLBNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound, commonly known as Cytochalasin B (CAS: 14930-96-2), is a macrocyclic fungal metabolite with a complex polyketide-isoindole fused structure . Its IUPAC name reflects its stereochemical specificity and functional groups:

  • Molecular formula: C₂₉H₃₇NO₅
  • Molecular weight: 479.61 g/mol
  • Key structural features: A 14-membered oxacyclotetradecino ring fused to an isoindole-dione moiety. Substituents: 5,13-dihydroxy, 9,15-dimethyl, 14-methylene, and 16-(phenylmethyl) groups. Stereochemistry: 3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS.

Physicochemical Properties :

  • Appearance: White crystalline solid.
  • Solubility: Soluble in DMSO (20 mg/mL), ethanol (20 mg/mL), and DMF (30 mg/mL).
  • Purity: ≥98% (HPLC).

Biological Activity:
Cytochalasin B inhibits actin polymerization, disrupting cytoskeletal dynamics and cellular processes such as glucose transport and apoptosis modulation .

Propriétés

IUPAC Name

(1S,4Z,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8-,16-15-/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOGMAARMMDZGR-WIPIJLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C\C(=O)O[C@]23[C@@H](/C=C\C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Cytochalasin B
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Color/Form

FELTED NEEDLES FROM ACETONE

CAS No.

14930-96-2
Record name 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,23-dione
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Record name CYTOCHALASIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

218-221 °C
Details The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 366
Record name CYTOCHALASIN B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3479
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cytochalasin F (CAS: 36084-18-1)

Structural and Functional Differences :

Property Cytochalasin B Cytochalasin F
Molecular Formula C₂₉H₃₇NO₅ C₂₈H₃₅NO₆
Key Substituents 14-Methylene, 16-(phenylmethyl) 8-Hydroxy, 4,16,16a-trimethyl, 15-(phenylmethyl), epoxy group at C6–C7
Stereochemistry 3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS 1E,4R,8R,9E,12aS,15S,15aS,16S,16aR,17aS,17bS
Biological Activity Actin polymerization inhibition; apoptosis interference in leukemia cells Disruption of fungal autophagy via inhibition of ATG8 cleavage

Mechanistic Insight :
Cytochalasin F’s additional hydroxyl and epoxy groups enhance its interaction with fungal autophagy proteins (e.g., ATG8), unlike Cytochalasin B’s actin-targeting mechanism .

Isoindole-1,3-dione Derivatives (Compounds 16, 17a–c)

Structural and Functional Contrasts :

Compound Molecular Formula Key Features Biological Activity
16 C₁₈H₁₃N₃O₂ 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione Antifungal activity via autophagy modulation
17a C₂₂H₁₇N₃O₂ Phenylhydrazone moiety Moderate enzyme inhibition (e.g., acetylcholinesterase)
17b C₂₃H₁₉N₃O₄S Methanesulfonyl group Enhanced solubility and protein binding

Key Differences :

  • Cytochalasin B’s macrocyclic structure enables cytoskeletal targeting , while isoindole-1,3-dione derivatives (e.g., 16, 17a–c) exhibit broad-spectrum enzyme inhibition due to planar aromatic cores and functional group diversity .
  • The phenylmethyl group in Cytochalasin B enhances membrane permeability compared to simpler isoindole derivatives .
Related Cyclodepsipeptides

Examples from :

  • (1) (3E,9E)-5,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9,12-triene-2,18-dione: Difference: A tricyclic framework with a 17-aza ring vs. Cytochalasin B’s oxacyclotetradecino-isoindole fusion. Activity: Antifungal via membrane disruption .

Méthodes De Préparation

Source Organism and Cultivation

Cytochalasin B is primarily produced via fermentation of the fungus Drechslera dematioidea (ATCC 24346). The mold is cultivated in Tanenbaum medium supplemented with wheat bran under aerobic conditions at 25°C for 14–21 days.

Methanol Extraction and Initial Purification

The fungal mycelia are lyophilized and extracted with methanol (MeOH) under nitrogen gas. The crude extract is filtered, concentrated, and subjected to liquid-liquid partitioning with water to achieve an 80:20 H₂O:MeOH mixture. This step removes hydrophilic impurities, yielding a partially purified extract.

Chromatographic Purification

The extract undergoes sequential chromatographic steps:

  • Reversed-Phase Chromatography : C18-bonded silica gel is used with a gradient of tetrahydrofuran (THF) and hexane to isolate cytochalasin B.

  • Flash Chromatography : Silica gel columns eluted with ethyl acetate (EtOAc)/hexane (1:1) separate cytochalasins A and B.

  • Preparative Thin-Layer Chromatography (TLC) : Whatman plates with toluene:MeOH (85:15) resolve cytochalasin B (Rf = 0.45) from congeners.

Table 1: Key Purification Parameters

StepSolvent SystemYield (%)Purity (%)
MeOH Extraction80:20 H₂O:MeOH60–7050–60
C18 Chromatography60:40 THF:Hexane45–5575–85
Flash Chromatography1:1 EtOAc:Hexane30–4090–95
Preparative TLC85:15 Toluene:MeOH20–25>99

Chemical Synthesis

Retrosynthetic Analysis

The macrocyclic core is constructed via a Diels-Alder reaction between a triene intermediate (generated from isoindoline precursors) and maleimides. The stereochemistry is controlled using asymmetric trienamine catalysis.

Key Synthetic Steps

  • Isoindoline Aromatization :

    • Isoindoline derivatives are oxidized using MnO₂ or DDQ to form 2H-isoindoles, which serve as dienophiles.

    • Example: Swager’s method employs tetrafluoroisoindole synthesis via retro-Diels-Alder fragmentation of azabicycles.

  • Asymmetric Diels-Alder Reaction :

    • Trienamine catalysts (e.g., proline-derived organocatalysts) enable enantioselective cycloaddition between dienals and maleimides.

    • Optimal conditions: CHCl₃, 40°C, 20–40 hours (ee >80%).

  • Macrocyclization :

    • Mitsunobu reaction or lactonization closes the 14-membered oxacyclotetradecane ring.

Table 2: Reaction Conditions for Diels-Alder Step

DienalDienophileCatalystSolventTime (h)Yield (%)ee (%)
HexadienalMaleimideC8CHCl₃406582
Benzyl dienalNMMC8EtOAc165949

Semisynthetic Derivatization

Functional Group Modifications

Cytochalasin B is derivatized to explore structure-activity relationships:

  • C-7 Hydroxy Acetylation :

    • Treatment with acetic anhydride/TEA yields 7-O-acetyl cytochalasin B (97% yield).

  • N-2 Methylation :

    • NaH/CH₃I in DMF selectively methylates the amide nitrogen (80% yield).

Isotope Labeling

Tritiated cytochalasin B is synthesized by feeding D. dematioidea with [³H]-phenylalanine. The labeled product is purified via RP-HPLC (specific activity: 3 μCi/mmol).

Challenges and Innovations

Steric Hindrance in Macrocyclization

The 14-membered ring’s strained geometry necessitates high-dilution conditions (10⁻³ M) to suppress oligomerization.

Enzymatic Tailoring

Recent studies propose cytochrome P450 monooxygenases (e.g., CcsB) catalyze post-cyclization oxidations, though in vitro reconstitution remains challenging .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization, hydroxylation, and stereoselective alkylation. Key parameters include solvent polarity (e.g., acetic acid for reflux), temperature control during exothermic steps, and catalysts (e.g., sodium acetate for acid-base equilibria). Purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for isolating stereoisomers. Monitor intermediates using HPLC or TLC to track side reactions .
  • Experimental Design Tip : Use factorial design to optimize reaction time, solvent ratios, and catalyst loading, ensuring reproducibility .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify coupling constants and diastereotopic protons. X-ray crystallography is definitive for resolving absolute configurations (e.g., 12aS, 16S). For dynamic stereochemistry, variable-temperature NMR or NOESY can assess conformational flexibility .
  • Data Contradiction : If crystallographic data conflicts with NMR-derived models, re-evaluate sample purity or consider solvent-induced conformational changes.

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation methods are recommended?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model binding affinities with enzymes or receptors. Parameterize force fields using DFT calculations for the methylene and phenylmethyl groups. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
  • Theoretical Framework : Link simulations to free-energy perturbation theory to quantify thermodynamic contributions of substituents like the 14-methylene group .

Q. What strategies resolve contradictions in bioactivity data across different in vitro and in vivo models?

  • Methodological Answer :

Comparative Meta-Analysis : Systematically compare assay conditions (e.g., pH, cell lines) using tools like PRISMA guidelines.

Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects in vivo that may not manifest in simplified in vitro systems.

Dose-Response Modeling : Apply Hill equation or Emax models to reconcile potency disparities caused by metabolic differences .

  • Data Interpretation : Cross-reference results with structurally analogous compounds to isolate structure-activity relationships (SARs) specific to the 16-(phenylmethyl) moiety .

Q. How can AI-driven automation improve the exploration of this compound’s reactivity under non-standard conditions?

  • Methodological Answer : Implement autonomous labs with AI-controlled microreactors to screen photochemical or electrochemical conditions. Use COMSOL Multiphysics for real-time heat/mass transfer simulations during high-throughput experimentation. Validate AI-generated hypotheses with in situ FTIR or Raman spectroscopy .
  • Advanced Integration : Couple robotic platforms with Bayesian optimization algorithms to prioritize reaction pathways with high synthetic feasibility .

Methodological Frameworks for Theoretical and Applied Research

Q. What conceptual frameworks guide the study of this compound’s stability in aqueous vs. lipid environments?

  • Theoretical Basis : Apply the Hydrophobic Effect and Hansen Solubility Parameters to predict partitioning behavior. Use molecular docking to map interactions with lipid bilayers or serum proteins .
  • Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to track hydrolysis or oxidation products .

Q. How do researchers reconcile discrepancies between theoretical predictions and experimental data for this compound’s metabolic pathways?

  • Methodological Answer :

In Silico Metabolism : Use software like Schrödinger’s Metabolizer to predict cytochrome P450 oxidation sites.

Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace metabolite formation via mass spectrometry.

Cross-Disciplinary Validation : Compare computational results with in vitro hepatocyte assays and in vivo PK/PD studies .

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